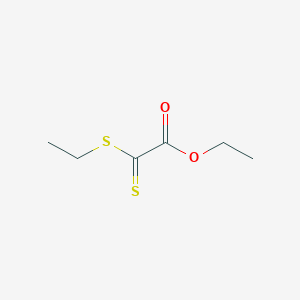
Ethyl (ethylsulfanyl)(sulfanylidene)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (ethylsulfanyl)(sulfanylidene)acetate is an organic compound with the molecular formula C6H12O2S2 It is characterized by the presence of both ethylsulfanyl and sulfanylidene groups attached to an acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
Ethyl (ethylsulfanyl)(sulfanylidene)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-amino-2-sulfanylideneacetate with triethyloxonium hexafluorophosphate to yield ethyl 2-(ethylsulfanyl)-2-iminoacetate. This intermediate is then further reacted with appropriate reagents to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, distillation, and purification to isolate the final product.
化学反应分析
Types of Reactions
Ethyl (ethylsulfanyl)(sulfanylidene)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction reactions can potentially reduce the sulfanylidene group to a sulfanyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
Ethyl (ethylsulfanyl)(sulfanylidene)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which ethyl (ethylsulfanyl)(sulfanylidene)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanylidene group can participate in redox reactions, while the ethylsulfanyl group can engage in nucleophilic interactions. These interactions can modulate various biochemical pathways and processes.
相似化合物的比较
Similar Compounds
Ethyl acetate: A simpler ester with a similar acetate moiety but lacking the sulfanyl groups.
Methyl butanoate: Another ester with different alkyl groups but similar reactivity.
Butyl acetate: Similar ester structure with a different alkyl chain length.
Uniqueness
Ethyl (ethylsulfanyl)(sulfanylidene)acetate is unique due to the presence of both ethylsulfanyl and sulfanylidene groups, which impart distinct chemical properties and reactivity compared to simpler esters. This makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
53074-95-6 |
|---|---|
分子式 |
C6H10O2S2 |
分子量 |
178.3 g/mol |
IUPAC 名称 |
ethyl 2-ethylsulfanyl-2-sulfanylideneacetate |
InChI |
InChI=1S/C6H10O2S2/c1-3-8-5(7)6(9)10-4-2/h3-4H2,1-2H3 |
InChI 键 |
FOSPICQEIXXZQX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=S)SCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069300.png)

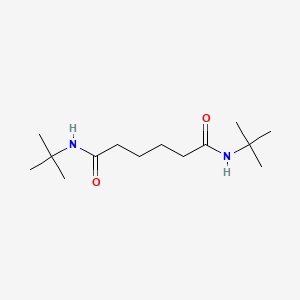

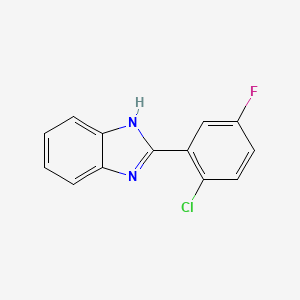

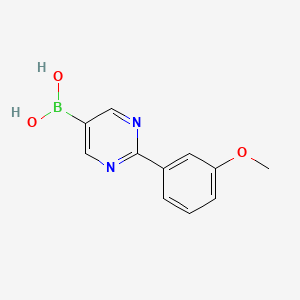


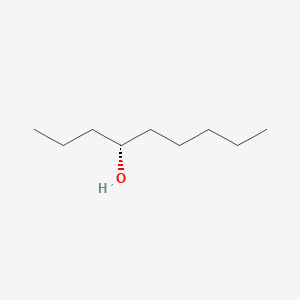
![5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine](/img/structure/B14069357.png)
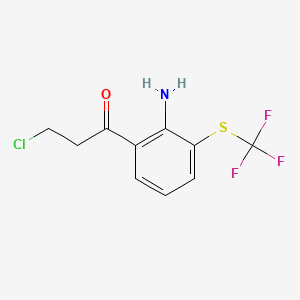
![tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14069361.png)

